3,3'-Diselenobis[2-chloropyridine]

Thermal stability Organoselenium chemistry Process chemistry

3,3′-Diselenobis[2-chloropyridine] (CAS 1094062-82-4; also referred to as bis(2-chloro-3-pyridyl) diselenide) is a symmetrical diaryl diselenide belonging to the bis(2-halo-3-pyridyl) dichalcogenide family. Its molecular formula is C₁₀H₆Cl₂N₂Se₂ with a molecular weight of 383.0 g·mol⁻¹.

Molecular Formula C10H6Cl2N2Se2
Molecular Weight 383.0 g/mol
Cat. No. B13931053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Diselenobis[2-chloropyridine]
Molecular FormulaC10H6Cl2N2Se2
Molecular Weight383.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)[Se][Se]C2=C(N=CC=C2)Cl
InChIInChI=1S/C10H6Cl2N2Se2/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H
InChIKeyALGUZIALNNETKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-Diselenobis[2-chloropyridine] – Identity, Physicochemical Baseline, and In-Class Context for Procurement


3,3′-Diselenobis[2-chloropyridine] (CAS 1094062-82-4; also referred to as bis(2-chloro-3-pyridyl) diselenide) is a symmetrical diaryl diselenide belonging to the bis(2-halo-3-pyridyl) dichalcogenide family [1]. Its molecular formula is C₁₀H₆Cl₂N₂Se₂ with a molecular weight of 383.0 g·mol⁻¹ . The compound crystallizes as yellow diamond-shaped crystals with a melting point of 206–207 °C and is typically obtained in 54 % yield via directed ortho-lithiation of 2-chloropyridine followed by selenium insertion and aerial oxidation [1]. The presence of two chlorine substituents at the 2-positions of the pyridine rings preserves a reactive C–Cl bond for downstream derivatization while the central Se–Se bond (2.3003 Å) imparts redox-responsive behavior [1]. This compound serves as a key intermediate for synthesizing selenazolo[5,4-b]pyridines, unsymmetrical diorganyl selenides, and transition-metal complexes [1][2].

Workflow
Bifunctional intermediate combining C–Cl cross-coupling with Se–Se redox chemistry
Thermal Profile
Sustains high-temperature transformations without decomposition, unlike sulfur analog
Form
Crystalline solid with well-defined melting point for reproducible handling

Why 3,3'-Diselenobis[2-chloropyridine] Cannot Be Generically Substituted by S or Te Analogs


The bis(2-halo-3-pyridyl) dichalcogenide family comprises three chalcogen variants—disulfide (S–S), diselenide (Se–Se), and ditelluride (Te–Te)—that appear structurally interchangeable yet diverge sharply in thermal stability, redox potential, bond metrics, and synthetic utility. Direct head-to-head characterization reveals that the disulfide analog decomposes at 160 °C, while the diselenide melts without decomposition at 206–207 °C, a 46 °C advantage critical for reactions requiring elevated temperatures [1]. The ditelluride analog, despite a lower melting point (178–180 °C), exhibits a substantially longer chalcogen–chalcogen bond (Te–Te 2.6771 Å vs. Se–Se 2.3003 Å) and distinct ¹²⁵Te NMR shift (7.5 ppm vs. ⁷⁷Se 387.1 ppm), leading to fundamentally different coordination chemistry and reductive cleavage kinetics [1]. Among halogen variants, the 2-chloro derivative offers a unique balance: the C–Cl bond survives the lithiation–chalcogenation sequence intact—unlike the 2-fluoro and 2-bromo analogs, which respectively alter electronic properties too strongly or suffer from lower yields (35 % for 2-bromo) [1]. These quantitative divergences mean that substituting one chalcogen or halogen for another is not a matter of equivalent performance but of obtaining an entirely different reactivity profile.

Disulfide analog: Thermal stability profile diverges sharply – disulfide decomposes under conditions where the diselenide remains intact, potentially altering reaction scope.

Ditelluride analog: Chalcogen–chalcogen bond is significantly longer and weaker, leading to different redox kinetics and coordination behavior.

2-Bromo variant: Lower synthetic yield and altered halogen reactivity may shift cross-coupling selectivity compared to the 2-chloro diselenide.

Quantitative Differentiation Evidence for 3,3'-Diselenobis[2-chloropyridine] Versus Closest Analogs


Thermal Stability Superiority: 46 °C Higher Melting Point than the Disulfide Analog

The melting point of 3,3′-diselenobis[2-chloropyridine] (206–207 °C) exceeds that of its direct sulfur analog, bis(2-chloro-3-pyridyl) disulfide, by approximately 46 °C. Critically, the disulfide decomposes at 160 °C, whereas the diselenide melts without decomposition, indicating a fundamentally different thermal stability profile [1]. The ditelluride analog melts at 178–180 °C, placing the diselenide as the most thermally robust member of the chalcogen series [1].

Thermal Stability
Head-to-head
ΔTₘ = +46 °C over disulfide; +27 °C over ditelluride
Enables reactions at elevated temperatures where sulfur analog would degrade, broadening synthetic scope.
Thermal stability Organoselenium chemistry Process chemistry

77Se NMR Chemical Shift as a Quantitative Purity and Identity Diagnostic

The ⁷⁷Se NMR chemical shift of 3,3′-diselenobis[2-chloropyridine] is 387.1 ppm (referenced to Me₂Se), providing a narrow, compound-specific window for identity confirmation and purity assessment. This value is distinguishable from its halogen congeners: the 2-fluoro analog resonates at 370.3 ppm and the 2-bromo analog at 407.1 ppm, yielding a Δδ of 16.8 ppm (downfield from F) and 20.0 ppm (upfield from Br) [1]. The ditelluride analog exhibits a ¹²⁵Te shift of 7.5 ppm, confirming a completely different nucleus and electronic environment [1].

⁷⁷Se NMR Shift
Head-to-head
387.1 ppm (Δδ +16.8 vs. 2-F, −20.0 vs. 2-Br)
Unique chemical shift enables rapid identity confirmation and detection of halogen analogs in a single experiment.
NMR spectroscopy Quality control Selenium NMR

Se–Se Bond Length and Crystal Packing: A Structural Basis for Redox Selectivity

Single-crystal X-ray diffraction establishes the Se–Se bond length in 3,3′-diselenobis[2-chloropyridine] as 2.3003(13) Å with Se–C bond distances of 1.926(8) Å and 1.912(9) Å, and C–Se–Se bond angles of ~102° [1]. For comparison, the Te–Te bond in the ditelluride analog is 2.6771(4) Å—0.3768 Å longer—resulting in a substantially weaker chalcogen–chalcogen bond with distinct reductive cleavage kinetics [1]. The diselenide crystallizes in a monoclinic P2₁/c space group (a = 11.390 Å, b = 27.851 Å, c = 11.849 Å, β = 112.984°), whereas the ditelluride adopts C2/c symmetry, indicating divergent solid-state packing that affects solubility and formulation behavior [1].

Se–Se Bond & Crystal
Head-to-head
Se–Se 2.3003(13) Å, monoclinic P2₁/c; Te–Te 2.6771(4) Å, C2/c
Shorter, stronger Se–Se bond dictates narrower redox window, supporting controlled catalytic activation vs. ditelluride.
X-ray crystallography Redox chemistry Coordination chemistry

Synthetic Yield Advantage and Halogen Retention for Downstream Functionalization

Under the directed ortho-lithiation protocol, 3,3′-diselenobis[2-chloropyridine] is obtained in 54 % isolated yield—comparable to the disulfide (52 %) and ditelluride (50 %), but markedly higher than the 2-bromo diselenide analog (35 %) [1]. Critically, the methodology preserves the C–Cl bond, as confirmed by ¹³C NMR (C-2 signal at 148.93 ppm) and elemental analysis, enabling subsequent cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) without requiring protection/deprotection steps [1]. In nucleophilic substitution applications, the diselenide 3a (the target compound) reacted with a glycerol-derived tosylate to afford the substitution product in 96 % yield, demonstrating the retained electrophilicity of the 2-chloro substituent [2].

Synthetic Yield & Halogen
Head-to-head
54% yield (C–Cl intact); 2-Br analog 35%; nucleophilic substitution 96%
Preserved C–Cl enables orthogonal Pd-catalyzed coupling; higher yield than 2-Br analog improves procurement efficiency.
Synthetic methodology Late-stage functionalization Cross-coupling

Distinctive ¹H and ¹³C NMR Fingerprints for Rapid Lot-to-Lot Identity Confirmation

The ¹H NMR spectrum of 3,3′-diselenobis[2-chloropyridine] displays three diagnostic aromatic signals: H-4 at δ 7.88–7.91 (dd, J = 7.8, 1.8 Hz), H-5 at δ 7.15–7.19 (dd, J = 7.8, 4.8 Hz), and H-6 at δ 8.22–8.24 (dd, J = 4.8, 1.8 Hz) [1]. This pattern is distinguishable from the disulfide analog, where H-5 appears downfield at δ 7.21–7.26, and from the ditelluride, where H-5 shifts upfield to δ 6.95–6.99 [1]. In ¹³C NMR, the C-3 resonance (the carbon bearing the selenium) appears at δ 126.48 for the diselenide, compared to δ 131.76 for the disulfide and δ 106.44 for the ditelluride, providing a >5 ppm discrimination window [1].

¹H/¹³C NMR Fingerprint
Head-to-head
¹H H-5 δ 7.15–7.19; ¹³C C-3 δ 126.48 (disulfide δ 131.76, ditelluride δ 106.44)
Non-overlapping H-5 signal allows lot verification against disulfide or ditelluride contaminants using routine ¹H NMR.
NMR characterization Quality assurance Procurement specification

Mass Spectrometric Fragmentation Pattern for Identity and Purity Assessment

Electron ionization mass spectrometry of 3,3′-diselenobis[2-chloropyridine] yields a molecular ion [M]⁺ at m/z 385 with 47.1 % relative intensity, accompanied by a characteristic fragment at m/z 192 (100 %, corresponding to [ClPy⁸⁰Se]⁺) and m/z 304 (4.6 %, [(ClPy)₂⁸⁰Se]⁺) [1]. This fragmentation pattern, dominated by the monomeric selenide fragment, is distinct from the disulfide analog (which would show sulfur isotope patterns) and the ditelluride analog (whose monomeric telluride fragment would appear at m/z 242 for [ClPy¹³⁰Te]⁺, with a markedly different isotopic envelope due to tellurium's eight natural isotopes) [1]. The selenium-specific isotopic signature (⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se) provides an additional layer of identity confirmation.

EI-MS Fragmentation
Head-to-head
[M]⁺ m/z 385 (47.1%); base peak m/z 192 ([ClPy⁸⁰Se]⁺)
Distinctive selenium isotopic pattern and base peak provide a rapid GC-MS identity check to rule out mislabeled chalcogen analogs.
Mass spectrometry Purity analysis Quality control

High-Confidence Application Scenarios for 3,3'-Diselenobis[2-chloropyridine] Based on Quantitative Differentiation Data


Bifunctional Building Block for Sequential Pd-Catalyzed Cross-Coupling and Selenium-Mediated Transformations

The intact C–Cl bond (confirmed by ¹³C NMR at δ 148.93 [1]) enables this diselenide to serve as a bifunctional intermediate: the 2-chloro substituent undergoes oxidative addition with Pd(0) catalysts for Suzuki, Buchwald–Hartwig, or Sonogashira couplings, while the Se–Se bond can be reduced to selenolate for nucleophilic trapping with electrophiles [2]. This dual reactivity, inaccessible to the disulfide analog (no Se chemistry) and compromised in the 2-bromo analog (35% yield [1]), makes it the preferred choice for convergent synthetic strategies where both the pyridine ring and the selenium center require orthogonal elaboration.

Synthesis of Selenazolo[5,4-b]pyridine Derivatives for Medicinal Chemistry Programs

The diselenide serves as the direct precursor to selenazolo[5,4-b]pyridines—fused heterocycles with demonstrated acetylcholinesterase inhibitory and antioxidant activities [3]. The higher thermal stability of the diselenide (206–207 °C, no decomposition) relative to the disulfide (160 °C, decomposes [1]) allows the cyclocondensation with aryl aldehydes to be conducted at elevated temperatures that accelerate reaction rates without degrading the starting material, translating to shorter reaction times and higher throughput in medicinal chemistry workflows.

Coordination Chemistry and Catalyst Design Requiring Controlled Se–Se Bond Redox Activity

The precisely characterized Se–Se bond (2.3003 Å [1]) provides a predictable redox potential for designing transition-metal complexes where the diselenide acts as a hemilabile ligand. The shorter, stronger Se–Se bond compared to the Te–Te bond (2.6771 Å [1]) ensures that reductive cleavage occurs within a narrower potential window, enabling selective catalyst activation without premature ligand degradation. Researchers developing Ru, Cu, or Au complexes for oxidation catalysis should prioritize this compound over the ditelluride analog when controlled Se–Se scission is mechanistically required.

Quality-Controlled Procurement for Materials Science: Self-Healing and Redox-Responsive Polymers

The unique ⁷⁷Se NMR signature (387.1 ppm [1]) and distinctive MS fragmentation pattern (base peak m/z 192 [1]) enable rigorous batch-to-batch identity verification, which is critical for materials science applications where diselenide cross-linkers impart redox-responsive self-healing properties. The absence of the disulfide contaminant (which would produce a different self-healing kinetics profile) can be confirmed by the non-overlapping ¹H NMR H-5 resonance at δ 7.15–7.19 [1], ensuring that the dynamic covalent chemistry engineered into the material derives exclusively from the Se–Se bond and not from adventitious S–S or Se–S exchange.

Application
Selection Property
Validation Focus
Sequential cross-coupling / selenium chemistry
Intact C–Cl bond and Se–Se redox activity
Confirm C–Cl retention by ¹³C NMR; verify Se–Se integrity
Selenazolo[5,4-b]pyridine synthesis
Thermal stability for cyclocondensation
Verify melting point and absence of decomposition under reaction conditions
Controlled Se–Se bond redox catalysis
Well-defined Se–Se bond metrics
X-ray diffraction for bond length and crystal packing
Self-healing polymer cross-linker
Unique ⁷⁷Se NMR signature and MS pattern
NMR and MS identity confirmation; confirm absence of disulfide contamination
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